molecular formula C17H14N4O B3110426 2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one CAS No. 1799434-60-8

2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one

Cat. No. B3110426
CAS RN: 1799434-60-8
M. Wt: 290.32 g/mol
InChI Key: ITSMQBFQNIUXFY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinoline and a pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one moiety . Quinoline is a heterocyclic aromatic organic compound, and pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one is a type of nitrogen-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are methods for synthesizing similar compounds. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved information. These properties would depend on the specific structure and functional groups present in the molecule .

Scientific Research Applications

Synthesis of Novel Heterocycles

Research has demonstrated the synthesis of novel hydroxymethyl-substituted fused heterocycles, including derivatives similar to the compound of interest. These compounds are accessible through standard procedures from readily available raw materials, indicating potential for diverse applications in scientific research due to their unique chemical structures (Holmes et al., 2016).

Chemical Reactivity and Synthesis of Heterocyclic Systems

Another study highlighted the chemical reactivity of ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate towards various nucleophilic reagents. This led to the efficient synthesis of a variety of heterocyclic systems, including pyrazoles, pyrimidines, and triazines containing the quinoline moiety, which are crucial for further pharmacological and material science applications (Hassanin et al., 2016).

Ligand-free Cu-catalyzed Cyclization

Research on ligand-free Cu-catalyzed cyclization has been conducted for the synthesis of pyrrolo[1,2-a]quinolines. This process involves the use of ambient air as a terminal oxidant, highlighting an eco-friendly approach to synthesizing complex heterocyclic compounds that could have various applications, including in the development of new pharmaceuticals and materials (Yu et al., 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, demonstrating the relevance of such compounds in medical and pharmaceutical research. The synthesis process and the potential antimicrobial activity of these compounds underline their importance in developing new treatments for infections (Holla et al., 2006).

Synthesis and Antimicrobial Activity

Further research has synthesized new pyrazoline and pyrazole derivatives, investigating their antibacterial and antifungal activities. Such studies are crucial for the development of novel antimicrobial compounds that could lead to new therapeutic agents for treating various bacterial and fungal infections (Hassan, 2013).

properties

IUPAC Name

2-(2-quinolin-2-ylethyl)pyrrolo[1,2-d][1,2,4]triazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17-16-6-3-10-20(16)12-18-21(17)11-9-14-8-7-13-4-1-2-5-15(13)19-14/h1-8,10,12H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSMQBFQNIUXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCN3C(=O)C4=CC=CN4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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